molecular formula C12H10O5 B12041233 5-(4-Methoxyphenoxy)furan-2-carboxylic acid

5-(4-Methoxyphenoxy)furan-2-carboxylic acid

Cat. No.: B12041233
M. Wt: 234.20 g/mol
InChI Key: NNXRUURHXIGDTF-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenoxy)-2-furoic acid, AldrichCPR is a chemical compound known for its unique structure and properties. It is characterized by the presence of a methoxyphenoxy group attached to a furoic acid moiety. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenoxy)-2-furoic acid typically involves the reaction of 4-methoxyphenol with furoic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 5-(4-Methoxyphenoxy)-2-furoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenoxy)-2-furoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The furoic acid moiety can be reduced to form dihydrofuran derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5-(4-Methoxyphenoxy)-2-furoic acid is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenoxy)-2-furoic acid involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes and receptors, modulating their activity. The furoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • 5-(4-Methoxyphenyl)-pentanoic acid

Uniqueness

5-(4-Methoxyphenoxy)-2-furoic acid is unique due to its combination of a methoxyphenoxy group and a furoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds. For instance, while 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles share the methoxyphenyl group, they lack the furoic acid moiety, resulting in different reactivity and biological activities .

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

5-(4-methoxyphenoxy)furan-2-carboxylic acid

InChI

InChI=1S/C12H10O5/c1-15-8-2-4-9(5-3-8)16-11-7-6-10(17-11)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

NNXRUURHXIGDTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(O2)C(=O)O

Origin of Product

United States

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